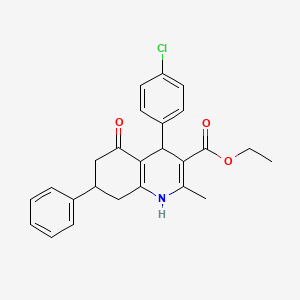![molecular formula C25H32N4O3 B5220339 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220339.png)
1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is known for its unique structure and mechanism of action, which make it an attractive candidate for further research and development.
Wirkmechanismus
The mechanism of action of 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the modulation of various neurotransmitters and their receptors in the brain. This compound acts as a selective antagonist of the serotonin 5-HT1A receptor and a partial agonist of the dopamine D2 receptor. This dual mechanism of action makes it an attractive candidate for the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione are complex and depend on various factors, including the dose, route of administration, and duration of exposure. In general, this compound has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This modulation can lead to changes in mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione in lab experiments include its unique structure and mechanism of action, which make it an attractive candidate for studying the mechanisms of action of various neurotransmitters and their receptors. However, the limitations of using this compound include its complex synthesis method, which requires specialized equipment and expertise, and its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione. These include:
1. Further studies on the mechanism of action of this compound and its potential applications in various fields of science.
2. Development of new analogs of this compound with improved efficacy and fewer side effects.
3. Exploration of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia.
4. Investigation of the potential of this compound as a tool for studying the mechanisms of action of various neurotransmitters and their receptors.
Conclusion:
In conclusion, 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a unique chemical compound with potential applications in various fields of science. Its complex structure and mechanism of action make it an attractive candidate for further research and development. Future studies on this compound can lead to the development of new drugs with improved efficacy and fewer side effects, as well as a better understanding of the mechanisms of action of various neurotransmitters and their receptors.
Synthesemethoden
The synthesis of 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves several steps, including the reaction of 4-(hexyloxy)benzaldehyde with 2-pyridinecarboxaldehyde to form 4-(hexyloxy)-2-pyridinecarboxaldehyde. This intermediate is then reacted with 1-(4-piperazin-1-ylphenyl)butane-1,3-dione to form the final product. The synthesis of this compound requires specialized equipment and expertise, making it a challenging task.
Wissenschaftliche Forschungsanwendungen
1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In neuroscience, this compound has been used to study the mechanisms of action of various neurotransmitters and their receptors. In pharmacology, this compound has been used to develop new drugs with improved efficacy and fewer side effects.
Eigenschaften
IUPAC Name |
1-(4-hexoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-2-3-4-7-18-32-21-11-9-20(10-12-21)29-24(30)19-22(25(29)31)27-14-16-28(17-15-27)23-8-5-6-13-26-23/h5-6,8-13,22H,2-4,7,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHHIAUWHCNOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5220265.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5220275.png)
![4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B5220285.png)
![2-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220298.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5220306.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide](/img/structure/B5220315.png)
![5,5'-sulfonylbis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5220319.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5220325.png)
![6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5220333.png)

![2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5220362.png)
